molecular formula C8H16Cl2N2O B6248603 1-{3,8-diazabicyclo[3.2.1]octan-8-yl}ethan-1-one dihydrochloride CAS No. 2408963-85-7

1-{3,8-diazabicyclo[3.2.1]octan-8-yl}ethan-1-one dihydrochloride

Cat. No. B6248603
CAS RN: 2408963-85-7
M. Wt: 227.1
InChI Key:
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Description

1-{3,8-diazabicyclo[3.2.1]octan-8-yl}ethan-1-one dihydrochloride, often referred to as DABO, is an organic compound commonly used in scientific research. It is a member of the diazabicycloalkane family, and is a chiral compound that can exist in two different forms known as enantiomers. DABO is a white, crystalline solid with a melting point of 215°C and a molecular weight of 222.74 g/mol. It is a versatile compound that has been used in a variety of research applications, including drug design and development, organic synthesis, and biochemistry.

Scientific Research Applications

DABO has been used in a variety of scientific research applications, including drug design and development, organic synthesis, and biochemistry. In drug design, DABO has been used as a chiral template for the synthesis of a variety of compounds, including drugs for the treatment of cancer, inflammation, and neurological disorders. In organic synthesis, DABO has been used in the synthesis of a variety of compounds, including natural products and pharmaceuticals. In biochemistry, DABO has been used to study the structure and function of enzymes, proteins, and other biomolecules.

Mechanism of Action

The mechanism of action of DABO is not fully understood. However, it is known to interact with a variety of proteins, enzymes, and other biomolecules. For example, DABO has been shown to interact with the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmitter release in the brain. DABO has also been shown to interact with a variety of proteins involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of DABO have not been extensively studied. However, it has been shown to interact with a variety of proteins, enzymes, and other biomolecules, suggesting that it may have a variety of effects on biochemical and physiological processes. In addition, DABO has been shown to inhibit the activity of the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmitter release in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DABO in laboratory experiments is its versatility. It can be used in a variety of research applications, including drug design and development, organic synthesis, and biochemistry. Furthermore, it is relatively easy to synthesize and can be obtained in large quantities.
However, there are also some limitations to using DABO in laboratory experiments. For example, it is a chiral compound, which means that it exists in two different forms known as enantiomers. As a result, it is necessary to use techniques such as chromatography to separate the two enantiomers. In addition, the biochemical and physiological effects of DABO have not been extensively studied, which means that the potential risks associated with its use are not fully understood.

Future Directions

Given the versatility of DABO and its potential applications in drug design and development, organic synthesis, and biochemistry, there are a variety of potential future directions for research. For example, further studies could be conducted to better understand the biochemical and physiological effects of DABO and to identify potential therapeutic applications. In addition, further research could be conducted to improve the synthesis of DABO and to develop new methods for separating its two enantiomers. Finally, further research could be conducted to explore the potential of DABO as a chiral template for the synthesis of a variety of compounds, including drugs for the treatment of cancer, inflammation, and neurological disorders.

Synthesis Methods

DABO can be synthesized using a variety of methods, including the reaction of 3,8-diazabicyclo-[3.2.1]octane with ethyl bromide in the presence of a base. This reaction yields a mixture of two diastereomers, which can be separated by column chromatography and then hydrolyzed to form the desired product. Alternatively, DABO can be synthesized from the reaction of 3,8-diazabicyclo-[3.2.1]octane with ethyl iodide in the presence of a base. This reaction yields a single diastereomer, which can be hydrolyzed to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-{3,8-diazabicyclo[3.2.1]octan-8-yl}ethan-1-one dihydrochloride involves the reaction of 3,8-diazabicyclo[3.2.1]octan-8-amine with ethyl chloroacetate to form 1-{3,8-diazabicyclo[3.2.1]octan-8-yl}ethan-1-one, which is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": ["3,8-diazabicyclo[3.2.1]octan-8-amine", "ethyl chloroacetate", "hydrochloric acid"], "Reaction": ["Step 1: 3,8-diazabicyclo[3.2.1]octan-8-amine is reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form 1-{3,8-diazabicyclo[3.2.1]octan-8-yl}ethan-1-one.", "Step 2: The resulting product from step 1 is then reacted with hydrochloric acid to form the dihydrochloride salt of 1-{3,8-diazabicyclo[3.2.1]octan-8-yl}ethan-1-one."] }

CAS RN

2408963-85-7

Product Name

1-{3,8-diazabicyclo[3.2.1]octan-8-yl}ethan-1-one dihydrochloride

Molecular Formula

C8H16Cl2N2O

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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